molecular formula C15H23NO4S B2491851 N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1217067-00-9

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2491851
CAS No.: 1217067-00-9
M. Wt: 313.41
InChI Key: YPRGAWHWHWJUFT-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound that features a cyclopentyl group, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the cyclopentyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopentyl and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentolate: A muscarinic antagonist used in ophthalmology.

    Methoxybenzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the combination of its cyclopentyl, methoxy, and sulfonamide groups, which confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety, which is known for its diverse biological activities. The molecular formula is C13H19N1O4SC_{13}H_{19}N_{1}O_{4}S with a molecular weight of approximately 275.36 g/mol. The presence of the hydroxycyclopentyl group and methoxy substituents contributes to its unique pharmacological profile.

Synthesis and Structure-Activity Relationship

Recent studies have focused on the synthesis of similar sulfonamide derivatives to explore their biological activities. For instance, a related compound demonstrated significant inhibition of lipoxygenases (LOXs), enzymes involved in inflammatory processes. This suggests that the structural components of this compound may also confer similar inhibitory properties against LOXs, particularly the platelet-type 12-(S)-LOX, which plays a role in various diseases including cancer and diabetes .

Inhibition of Enzymatic Activity

Research indicates that compounds with a similar structural framework exhibit potent inhibitory effects on LOXs. For example, certain derivatives showed nanomolar potency against 12-LOX and demonstrated selectivity over other related enzymes like cyclooxygenases (COXs) . This suggests that this compound may also possess significant anti-inflammatory properties.

Antiplatelet Activity

In vitro studies have shown that related compounds can inhibit platelet aggregation induced by thrombin and other agonists. The mechanism involves the reduction of calcium mobilization in platelets, which is crucial for their activation and aggregation . This property could make this compound a candidate for further investigation in cardiovascular diseases where platelet aggregation is a critical factor.

Efficacy in Inflammatory Models

In experimental models of inflammation, compounds structurally related to this compound have been shown to reduce edema and inflammatory cell infiltration. For instance, one study demonstrated that a benzenesulfonamide derivative significantly decreased paw edema in rats subjected to carrageenan-induced inflammation .

Clinical Relevance

The potential analgesic effects of sulfonamides have also been explored in clinical settings. A recent trial involving a novel formulation of a benzenesulfonamide showed promising results in managing postoperative pain, indicating that compounds with similar structures may provide effective pain relief with an acceptable safety profile .

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-11-8-13(20-3)14(9-12(11)2)21(18,19)16-10-15(17)6-4-5-7-15/h8-9,16-17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRGAWHWHWJUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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